14-Epitriptolide

Description

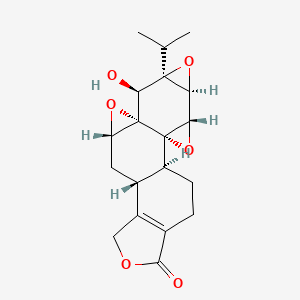

14-Epitriptolide is a stereoisomer of triptolide, a diterpenoid triepoxide derived from the medicinal plant Tripterygium wilfordii. It is characterized by a distinct stereochemical configuration at the C-14 position, which differentiates it from triptolide and other derivatives. The compound is synthesized via a multi-step process involving an Alder periodate reaction (NaIO₄, 74%), m-CPBA-mediated epoxidation, and sodium borohydride reduction, achieving a 68% yield in the final reduction step . Despite challenges in overall synthesis efficiency (1.6% total yield from tetralone 22 in 16 steps), this compound serves as a critical intermediate for studying structure-activity relationships in triptolide derivatives .

Properties

CAS No. |

147852-78-6 |

|---|---|

Molecular Formula |

C20H26O7 |

Molecular Weight |

378.4 g/mol |

IUPAC Name |

5,6,7-trihydroxy-1-methyl-6-propan-2-yl-3,9,15-trioxahexacyclo[10.7.0.02,4.02,8.08,10.013,17]nonadec-13(17)-en-16-one |

InChI |

InChI=1S/C20H26O7/c1-8(2)18(24)13(21)14-20(27-14)17(3)5-4-9-10(7-25-15(9)22)11(17)6-12-19(20,26-12)16(18)23/h8,11-14,16,21,23-24H,4-7H2,1-3H3 |

InChI Key |

DYVDZVMUDBCZSA-UHFFFAOYSA-N |

SMILES |

CC(C)C12C(O1)C3C4(O3)C5CCC6=C(C5CC7C4(C2O)O7)COC6=O |

Canonical SMILES |

CC(C)C1(C(C2C3(O2)C4(CCC5=C(C4CC6C3(C1O)O6)COC5=O)C)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 14-Epitriptolide involves several key stepsThis is followed by the reduction of the C-14 ketone in the presence of europium(III) tris[3-(heptafluoropropylhydroxymethylene)-d-camphorate] (Eu(fod)3) to yield this compound . Another method involves an Alder periodate reaction (sodium periodate, NaIO4), followed by a sequence of meta-chloroperoxybenzoic acid (m-CPBA) oxygenation and basic hydrogen peroxide (H2O2/OH-) oxygenation, and finally, sodium borohydride reduction .

Industrial Production Methods

Industrial production of this compound is challenging due to the complexity of its synthesis and the need for precise reaction conditions. Currently, there is limited information on large-scale industrial production methods, and most synthesis is conducted in research laboratories .

Chemical Reactions Analysis

Types of Reactions

14-Epitriptolide undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s triepoxide structure makes it reactive towards nucleophiles, leading to ring-opening reactions .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include sodium periodate (NaIO4) for oxidation, meta-chloroperoxybenzoic acid (m-CPBA) for epoxidation, and sodium borohydride (NaBH4) for reduction . These reactions typically occur under mild to moderate conditions to preserve the integrity of the triepoxide structure.

Major Products Formed

The major products formed from the reactions of this compound include various epoxide derivatives and hydroxylated compounds. These products are often intermediates in the synthesis of more complex molecules with enhanced pharmacological properties .

Scientific Research Applications

Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in epoxidation reactions.

Biology: Investigated for its role in modulating cellular pathways and inducing apoptosis in cancer cells.

Medicine: Explored for its anti-inflammatory, immunosuppressive, and antitumor activities. .

Mechanism of Action

14-Epitriptolide exerts its effects through multiple molecular targets and pathways. It has been shown to inhibit the activity of heat shock protein 70 (HSP70), nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), and cyclooxygenase-2 (COX-2). Additionally, it affects calcium release, causes lysosomal membrane depolarization, and acts as a transcription inhibitor . These actions contribute to its anti-inflammatory, immunosuppressive, and antitumor properties.

Comparison with Similar Compounds

Key Observations :

- Stereochemical Divergence : The C-14 configuration distinguishes 14-epitriptolide from triptolide, influencing reduction efficiency. Sodium borohydride reduction favors this compound (68%) over triptolide (21%) due to steric and electronic factors .

- Synthesis Complexity : Both this compound and triptolide share a 16-step synthesis route, but low overall yields (1.6%) highlight challenges in scalability and stereochemical control .

- Role of Triptonide : As a precursor, triptonide’s synthesis is shorter (14 steps) but requires precise epoxidation (28% yield over two steps) to generate downstream derivatives .

Functional and Pharmacological Insights

Triptolide is renowned for anti-inflammatory, immunosuppressive, and antitumor properties, mediated by NF-κB inhibition and ROS modulation . The C-14 epoxide configuration in this compound may alter target binding affinity or metabolic stability, warranting further comparative studies.

Industrial and Research Relevance

This compound is commercially available as a reference standard (e.g., from Shanghai Yuanye Bio-Technology Co., Ltd. ), underscoring its utility in analytical and pharmacological research. Its synthesis framework also provides a template for optimizing stereoselective reactions in diterpenoid chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.